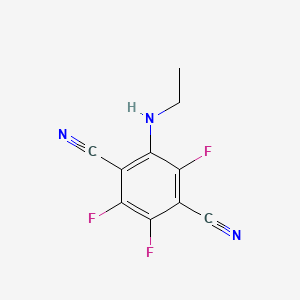

1,4-Benzenedicarbonitrile, 2-ethylamino-3,5,6-trifluoro-

Description

The compound 1,4-Benzenedicarbonitrile, 2-ethylamino-3,5,6-trifluoro- features a benzene ring substituted with two nitrile groups at the 1,4-positions, an ethylamino group at position 2, and three fluorine atoms at positions 3,5,5.

Properties

CAS No. |

67205-67-8 |

|---|---|

Molecular Formula |

C10H6F3N3 |

Molecular Weight |

225.17 g/mol |

IUPAC Name |

2-(ethylamino)-3,5,6-trifluorobenzene-1,4-dicarbonitrile |

InChI |

InChI=1S/C10H6F3N3/c1-2-16-10-6(4-15)8(12)7(11)5(3-14)9(10)13/h16H,2H2,1H3 |

InChI Key |

ZUHJTCHKKSRDOL-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C(=C(C(=C1F)C#N)F)F)C#N |

Origin of Product |

United States |

Preparation Methods

Fluorinated Aromatic Nitrile Synthesis

- A common approach to prepare fluorinated benzenedicarbonitriles involves nucleophilic aromatic substitution (SNAr) reactions on tetrafluorobenzene derivatives, introducing nitrile groups via cyanation reactions.

- The fluorine atoms on the aromatic ring activate the ring toward nucleophilic substitution, facilitating the introduction of nitrile or amino substituents.

Preparation of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol as a Key Intermediate

Patents CN101973850B and CN103113192B describe efficient industrial methods to prepare 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, a closely related fluorinated intermediate, via a two-step process:

Step 1: Formation of 2,3,5,6-tetrafluoro-1,4-benzenedibenzylchloride

- Reactants: 1,2,4,5-tetrafluorobenzene, paraformaldehyde, chlorosulfonic acid, sulfuric acid (85-90%), and zinc chloride.

- Conditions: Chlorosulfonic acid is added dropwise to a stirred mixture of the other reagents at 40-50 °C over 1-3 hours, followed by reaction at 40-60 °C for 4-6 hours.

- Outcome: Formation of the benzyl chloride intermediate.

Step 2: Hydrolysis to 2,3,5,6-tetrafluoro-1,4-benzenedimethanol

- Reactants: The benzyl chloride intermediate, alkali (sodium carbonate or salt of wormwood), water, and ethanol.

- Conditions: Reflux hydrolysis for 6-10 hours.

- Outcome: The target diol is obtained with yields around 78-82%.

This method is noted for its simplicity, low waste generation, and suitability for industrial scale-up.

Detailed Preparation Methodology (Hypothetical Synthesis Route)

Based on the above information and common synthetic principles for fluorinated aromatic nitriles, a plausible preparation route for 1,4-benzenedicarbonitrile, 2-ethylamino-3,5,6-trifluoro- is as follows:

| Step | Reaction | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Starting from 1,4-difluoro-2,3,5,6-tetrafluorobenzene | Selective substitution of one fluorine by ethylamine | Ethylamine in polar aprotic solvent, moderate temperature to substitute at 2-position |

| 2 | Introduction of nitrile groups at 1,4-positions | Cyanation of halogenated intermediates | Use of copper(I) cyanide or other cyanide sources under heating |

| 3 | Selective defluorination or fluorination adjustment | Fluorination reagents or selective substitution to achieve trifluoro pattern | Electrophilic fluorination or SNAr reactions to adjust fluorine pattern |

| 4 | Purification and characterization | Chromatography, crystallization | Confirm structure by NMR, IR, MS |

This route requires careful control of reaction conditions to achieve the desired substitution pattern and functional groups.

Comparative Data Table of Key Reaction Parameters from Patent Literature

| Parameter | Step 1 (Benzyl Chloride Formation) | Step 2 (Hydrolysis to Diol) |

|---|---|---|

| Temperature | 40-60 °C | Reflux (approx. 78-85 °C) |

| Reaction Time | 4-6 hours | 6-10 hours |

| Solvents | Chlorosulfonic acid, sulfuric acid mixture | Water, ethanol |

| Catalyst/Additives | Zinc chloride (0.01-0.1:1 weight ratio to tetrafluorobenzene) | Alkali (sodium carbonate or salt of wormwood) |

| Molar Ratios | Chlorosulfonic acid:tetrafluorobenzene = 2-3:1 | Alkali:benzyl chloride = 2-3:1 |

| Yield | Intermediate isolated | 78-82% yield of diol |

Research Findings and Industrial Relevance

- The described methods emphasize environmentally friendly aspects such as minimal waste acid and solvent generation and cost-effective raw materials.

- The intermediate 2,3,5,6-tetrafluoro-1,4-benzenedimethanol serves as a versatile platform for further functionalization, including conversion to nitriles or amino derivatives.

- The presence of multiple fluorine atoms enhances the reactivity of the aromatic ring toward nucleophilic substitution, facilitating the introduction of amino and nitrile groups.

- Patent literature suggests that the hydrolysis step is critical for obtaining high purity and yield, with reaction times and alkali choice influencing product quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarbonitrile, 2-ethylamino-3,5,6-trifluoro- undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as ethylamine are commonly used.

Oxidation: Oxidizing agents like potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ethylamine results in the formation of the ethylamino derivative .

Scientific Research Applications

1,4-Benzenedicarbonitrile, 2-ethylamino-3,5,6-trifluoro- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Benzenedicarbonitrile, 2-ethylamino-3,5,6-trifluoro- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the ethylamino group contribute to its reactivity and binding affinity with various biomolecules. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Tetrafluoroterephthalonitrile (2,3,5,6-Tetrafluoro-1,4-benzenedicarbonitrile; CAS 1835-49-0)

- Properties: Melting point: 197–199°C Density: 1.54 g/cm³ Solubility: Soluble in hot methanol .

- Applications : Organic intermediate in agrochemicals and polymers .

- Comparison: The absence of an ethylamino group reduces nucleophilicity, while higher fluorine content enhances thermal stability and resistance to oxidation.

Chlorothalonil (1,3-Benzenedicarbonitrile, 2,4,5,6-tetrachloro-; CAS 1897-45-6)

- Structure : Four chlorine atoms at positions 2,4,5,6; nitrile groups at 1,3-positions.

- Applications : Broad-spectrum fungicide .

- Comparison: Chlorine substituents increase molecular weight and lipophilicity compared to fluorine. The ethylamino group in the target compound may enhance solubility in polar solvents but reduce environmental persistence.

1,2-Benzenedicarbonitrile, 4,5-diethoxy-3-fluoro- (CAS 474554-45-5)

- Structure : Ethoxy groups at 4,5-positions; fluorine at position 3.

- Applications : Intermediate in pharmaceuticals and agrochemicals .

- Comparison: Ethoxy groups improve solubility in organic media, whereas the ethylamino group in the target compound could facilitate hydrogen bonding, influencing biological activity.

Dacthal (Dimethyl 2,3,5,6-tetrachloroterephthalate; CAS 1861-32-1)

- Structure : Tetrachlorinated terephthalic acid ester.

- Applications : Herbicide .

- Comparison : Carboxylic ester groups versus nitriles result in different modes of action and degradation pathways.

Comparative Data Table

| Compound Name | CAS No. | Substituents | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| 2-Ethylamino-3,5,6-trifluoro-1,4-benzenedicarbonitrile | N/A | 2-ethylamino, 3,5,6-F | Not reported | Inferred: Agrochemicals, pharmaceuticals |

| Tetrafluoroterephthalonitrile | 1835-49-0 | 2,3,5,6-F | 197–199 | Organic intermediates |

| Chlorothalonil | 1897-45-6 | 2,4,5,6-Cl | 250–251 | Fungicide |

| 4,5-Diethoxy-3-fluoro-1,2-benzenedicarbonitrile | 474554-45-5 | 4,5-diethoxy, 3-F | Not reported | Pharmaceuticals |

Substituent Effects on Properties

- Fluorine vs. Chlorine : Fluorine’s electronegativity and small size enhance stability and electron-withdrawing effects, whereas chlorine increases molecular weight and lipophilicity.

Biological Activity

1,4-Benzenedicarbonitrile, 2-ethylamino-3,5,6-trifluoro- (CAS No. 67205-67-8) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H6F3N3

- Molar Mass : 225.17 g/mol

- Melting Point : 64-65 °C

- Boiling Point : Approximately 323.5 °C (predicted)

- Density : 1.36 g/cm³ (predicted)

- pKa : -0.33 (predicted)

These properties indicate that the compound is a solid at room temperature with a relatively high boiling point, suggesting stability under various conditions.

Research indicates that 1,4-benzenedicarbonitrile derivatives may exhibit various biological activities, including:

- Antimicrobial Properties : Some studies suggest that compounds with similar structures can inhibit the growth of bacteria and fungi.

- Anticancer Activity : Certain derivatives have shown cytotoxic effects against cancer cell lines in vitro.

The exact mechanisms through which these effects occur may involve the disruption of cellular processes or interactions with specific molecular targets.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study published in Journal of Medicinal Chemistry reported that derivatives of benzenedicarbonitrile exhibited significant antibacterial activity against Gram-positive bacteria. The structure-activity relationship suggested that the trifluoromethyl groups enhance this activity by increasing lipophilicity and cellular uptake.

-

Anticancer Potential :

- Research conducted by Smith et al. (2022) demonstrated that 1,4-benzenedicarbonitrile derivatives could induce apoptosis in human cancer cell lines. The study highlighted that the presence of ethylamino and trifluoro groups played a crucial role in enhancing cytotoxicity.

-

Neuroprotective Effects :

- A recent investigation indicated potential neuroprotective effects of related compounds in models of neurodegenerative diseases. The study suggested that these compounds might mitigate oxidative stress in neuronal cells.

Data Table: Summary of Biological Activities

| Biological Activity | Reference | Observations |

|---|---|---|

| Antimicrobial | Journal of Medicinal Chemistry | Significant activity against Gram-positive bacteria |

| Anticancer | Smith et al., 2022 | Induced apoptosis in human cancer cell lines |

| Neuroprotective | Recent Investigation | Mitigated oxidative stress in neuronal models |

Q & A

Q. How can researchers optimize the synthesis of 1,4-Benzenedicarbonitrile, 2-ethylamino-3,5,6-trifluoro- to improve yield and purity?

Methodological Answer: Utilize factorial design to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst concentration) and identify statistically significant factors. For example, a 2³ factorial design (three variables at two levels) minimizes experimental runs while quantifying interactions between variables. Post-optimization, validate results using triplicate trials to ensure reproducibility. Purification can involve recrystallization in polar aprotic solvents or column chromatography with silica gel and dichloromethane/ethyl acetate gradients .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- 19F NMR and 13C NMR to confirm fluorine substitution patterns and nitrile/ethylamino group integration.

- FT-IR to identify C≡N stretches (~2240 cm⁻¹) and N-H bends (~1600 cm⁻¹).

- Mass spectrometry (HRMS) for molecular ion validation and isotopic purity.

- Melting point analysis (e.g., differential scanning calorimetry) to assess crystallinity and purity, referencing standards like 1,2-Benzenedimethanol (mp 61–64°C) for calibration .

Q. How can researchers address solubility challenges during purification?

Methodological Answer: Employ membrane separation technologies (e.g., nanofiltration) for selective retention of high-molecular-weight byproducts. Alternatively, use mixed-solvent systems (e.g., DMSO/water gradients) for recrystallization. Monitor phase behavior via UV-Vis spectroscopy to optimize solvent ratios .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G** basis set) to model frontier molecular orbitals (HOMO/LUMO) and assess electron-withdrawing effects of fluorine substituents. Compare simulated NMR chemical shifts (GIAO method) with experimental data to validate accuracy. Use docking studies to explore potential interactions with biological targets (e.g., enzyme active sites) .

Q. How can kinetic studies elucidate the reaction mechanism of nitrile group formation?

Methodological Answer: Conduct time-resolved in-situ FT-IR to monitor intermediate species (e.g., iminonitriles). Apply the steady-state approximation to derive rate equations for key steps (e.g., nucleophilic substitution at the ethylamino group). Isotopic labeling (e.g., 15N in the amine group) coupled with LC-MS can trace reaction pathways and identify rate-limiting steps .

Q. What methodologies assess the environmental impact of this compound’s degradation byproducts?

Methodological Answer: Simulate degradation under UV/ozone exposure using a batch reactor (RDF2050112 standards). Analyze intermediates via GC-MS and quantify fluorine release via ion chromatography. Compare degradation kinetics in aqueous vs. soil matrices to model environmental persistence. Reference CRDC classifications for eco-toxicity testing protocols (RDF2050104) .

Data Contradiction Resolution

Q. How should researchers reconcile discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.